molecular formula C9H18O3Si3 B1329748 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 3901-77-7

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No.: B1329748
CAS No.: 3901-77-7
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a cyclic organosilicon compound with the molecular formula C9H18O3Si3. It is characterized by the presence of three vinyl groups and three methyl groups attached to a cyclotrisiloxane ring. This compound is known for its unique chemical properties and versatility in various applications, particularly in the field of polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can be synthesized through the reaction of trimethylcyclotrisiloxane with vinylation reagents. One common method involves the reaction of trimethylcyclotrisiloxane with vinylmagnesium bromide or vinyl lithium under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.

    Material Science: Employed in the development of dielectric materials for electronic devices.

    Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical implants and devices.

    Surface Coatings: Applied in the creation of hydrophobic and antifouling coatings.

Mechanism of Action

The mechanism of action of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane in polymerization involves the ring-opening of the cyclotrisiloxane ring, followed by the formation of linear or cross-linked polymer chains. The vinyl groups participate in various addition reactions, leading to the formation of stable siloxane bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the vinyl and siloxane groups .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane: Similar structure but with different substituents.

    1,3,5-Trimethyl-1,3,5-triethylcyclotrisiloxane: Contains ethyl groups instead of vinyl groups.

    1,3,5-Trimethyl-1,3,5-tris(phenyl)cyclotrisiloxane: Contains phenyl groups instead of vinyl groups.

Uniqueness

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is unique due to its combination of vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and cross-coupling reactions .

Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O3Si3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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CAS No.

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclosiloxanes, Me vinyl
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane
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